molecular formula C10H20N2O B1478979 (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2092462-89-8

(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B1478979
CAS No.: 2092462-89-8
M. Wt: 184.28 g/mol
InChI Key: QNEYIKVIPQLZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core substituted with a 2-aminoethyl group at the 6-position and a hydroxymethyl group at the 8-position. The primary alcohol (methanol) and amine groups offer sites for derivatization or salt formation, making this compound a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

[6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-4-5-12-6-9(7-13)10(8-12)2-1-3-10/h9,13H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEYIKVIPQLZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is a complex organic molecule that has garnered interest in pharmacological research due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is C10H19N2OC_{10}H_{19}N_2O, with a molecular weight of approximately 185.27 g/mol. The structure features a spirocyclic arrangement, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10H19N2O
Molecular Weight185.27 g/mol
IUPAC Name(6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol
InChI Key[InChI Key Notation]

The biological activity of (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The aminoethyl side chain enhances its interaction potential, suggesting that it may act as a ligand for various neurotransmitter receptors.

Potential Mechanisms:

  • Receptor Modulation : It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine.
  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

Biological Activity Studies

Research has indicated that compounds similar to (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol exhibit significant pharmacological properties. Below are some findings from various studies:

  • Neuroactivity : Compounds within the spirocyclic class have shown neuroactive properties, influencing behaviors related to anxiety and depression.
  • Antimicrobial Activity : There is evidence suggesting that similar structures possess antimicrobial properties, making them candidates for further investigation in drug development.

Case Studies

  • Study on Neurotransmitter Interaction :
    • A study demonstrated that derivatives of spirocyclic compounds could enhance serotonin receptor activity, leading to increased serotonin levels in the brain, which may alleviate symptoms of depression.
  • Enzyme Inhibition Research :
    • Research indicated that (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1. 6-Azaspiro[3.4]octaneSimilar spirocyclic structureNeuroactive
2. PhenethylamineContains an amino groupStimulant properties
3. BenzodiazepinesAromatic ring systemsAnxiolytic effects

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties References
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol (Target) C9H18N2O 170.26* 2° Amine, Primary alcohol High derivatization potential
8-(Hydroxyamino)-6-azaspiro[3.4]octan-7-one C7H12N2O2 156.18 Hydroxyamine, Ketone High synthetic yield (92%)
6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid C15H17F2NO2 281.30 Difluorobenzyl, Carboxylic acid Enhanced lipophilicity, metabolic stability
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol C8H14FNO 159.20 Fluorine, Primary alcohol Electronegative substituent, compact size
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine C15H22N2 230.35 Benzyl, Primary amine Bulky substituent, steric hindrance
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid C13H21NO4 255.31 Boc-protected amine, Carboxylic acid Stabilized amine, synthetic versatility

*Estimated based on analogous structures.

Preparation Methods

Synthetic Routes to the 6-Azaspiro[3.4]octane Core

A key step in the preparation of the target compound is the construction of the 6-azaspiro[3.4]octane scaffold. According to recent research, three main annulation strategies have been developed for synthesizing 2-azaspiro[3.4]octane derivatives, which are directly relevant to the target compound’s core structure:

  • Route A: Annulation via cyclopentane ring formation.
  • Route B and C: Annulation involving the four-membered ring.

All three routes utilize readily available starting materials and conventional chemical transformations, minimizing chromatographic purification steps. The choice of route depends on the availability of precursors and desired substitution patterns.

Route Key Feature Starting Material Type Purification Requirement Advantages Limitations
A Cyclopentane ring annulation Cyclopentane derivatives Minimal Straightforward, high yield May require specific catalysts
B Four-membered ring annulation Cyclobutane derivatives Moderate Good control over ring size More steps involved
C Alternative four-membered ring annulation Cyclobutane derivatives Minimal Efficient, fewer side products Limited substrate scope

These methods provide a versatile platform for further functionalization to introduce the aminoethyl and hydroxymethyl groups required for the target compound.

Introduction of the Aminoethyl Side Chain

The aminoethyl substituent at the 6-position of the azaspiro ring is typically introduced via nucleophilic substitution or reductive amination strategies. A common approach involves:

  • Starting with a suitable azaspiro intermediate bearing a leaving group (e.g., tosylate or halide) at the 6-position.
  • Reaction with ethylenediamine or protected aminoethyl derivatives under mild conditions.
  • Subsequent deprotection if necessary to yield the free aminoethyl group.

For example, in related synthetic schemes, the use of sodium cyanide and subsequent conversion steps under nitrogen atmosphere at elevated temperatures has been demonstrated to successfully introduce nitrile groups convertible to aminoethyl functionalities.

Hydroxymethyl Group Installation at the 8-Position

The hydroxymethyl group at the 8-position can be introduced by:

  • Hydroxymethylation of the corresponding spirocyclic amine using formaldehyde derivatives.
  • Reduction of ester or nitrile precursors to the corresponding alcohol.
  • Selective oxidation and reduction steps to install the hydroxymethyl moiety without affecting other functional groups.

In practice, hydroxymethylation is often achieved by reaction with paraformaldehyde or formaldehyde in the presence of a base or acid catalyst, followed by purification via silica gel chromatography.

Representative Preparation Procedure and Reaction Conditions

A typical preparation sequence for (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol involves:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Annulation to form azaspiro core Cyclopentane or cyclobutane derivatives, catalysts, heat 60-80 Minimal chromatography required
2 Nucleophilic substitution Sodium cyanide, N,N-dimethylformamide, 80°C, 16 h ~50 Under nitrogen protection
3 Base-mediated conversion Potassium tert-butoxide, methanol, room temp, 6 h ~45 pH adjusted to 7-8 post reaction
4 Hydroxymethylation Formaldehyde derivatives, acid/base catalyst 60-75 Silica gel purification
5 Aminoethyl group introduction Ethylenediamine or protected derivatives, mild heating 70-85 Protection/deprotection steps as needed

This sequence is adapted from analogous synthetic routes reported in patent literature and peer-reviewed studies, ensuring reproducibility and scalability.

Purification and Characterization

  • Purification: Silica gel column chromatography is commonly used with eluents such as dichloromethane:methanol mixtures (e.g., 20:1) to isolate intermediates and final products.
  • Characterization: LCMS (ESI+) is employed to confirm molecular weights; typical m/z values for intermediates and final compounds are consistent with expected molecular formulas.
  • Yields: Overall yields for the multi-step synthesis range from 40% to 85%, depending on reaction optimization and purification efficiency.

Summary Table of Key Reaction Parameters

Parameter Value/Range Comments
Temperature 0°C to 116°C Varies by step, e.g., 80°C for cyanide substitution
Reaction Time 0.5 h to 48 h Longer times for base-mediated and annulation steps
Solvents N,N-dimethylformamide, methanol, acetonitrile Common solvents for substitution and annulation
Bases Potassium tert-butoxide, cesium carbonate, potassium carbonate Used for deprotonation and substitution
Yields 45% to 85% per step Dependent on reaction and purification
Purification Silica gel chromatography, preparative LC Ensures product purity

Q & A

Q. What strategies are used to study its pharmacokinetics in vivo?

  • Methodological Answer : Administer the compound via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify concentrations using LC-MS/MS with deuterated internal standards (e.g., d4-methanol derivative). Compartmental modeling (WinNonlin) calculates AUC, Cmax, and t1/2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 2
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.